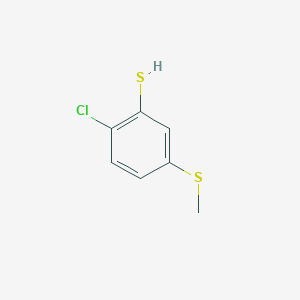
2-Chloro-5-(methylthio)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylthio)benzenethiol is an organic compound with the molecular formula C7H7ClS2. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the 2-position and a methylthio group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-(methylthio)benzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding thiol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and methylthio group may also contribute to its reactivity and ability to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 2-Bromo-5-(methylthio)benzenethiol
- 2-Chloro-5-(ethylthio)benzenethiol
Uniqueness
2-Chloro-5-(methylthio)benzenethiol is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the chlorine atom can participate in substitution reactions, while the methylthio group can undergo oxidation and reduction reactions .
Properties
Molecular Formula |
C7H7ClS2 |
|---|---|
Molecular Weight |
190.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C7H7ClS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
BOWUCIGRWRVEPK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















